tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a methylthio substituent
Preparation Methods
The synthesis of tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the methylthio group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, to introduce other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
tert-Butyl ((2-(methylthio)pyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate: This compound has a methylsulfonyl group instead of a methylthio group, which can affect its reactivity and biological activity.
tert-Butyl (4-methylpyridin-2-yl)carbamate: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylsulfanylpyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-7-8-5-6-12-9(14-8)17-4/h5-6H,7H2,1-4H3,(H,13,15) |
InChI Key |
IHEAXRZJFNFPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)SC |
Origin of Product |
United States |
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